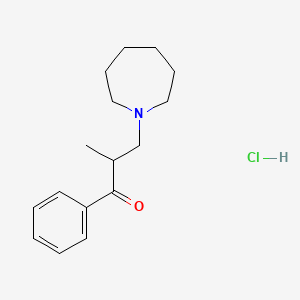
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride, also known as Azepane Ketone, is a synthetic compound that belongs to the cathinone class of drugs. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Wissenschaftliche Forschungsanwendungen
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anxiolytic, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of depression, anxiety disorders, and addiction. In addition, 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone has been used as a reagent in the synthesis of various compounds, including amphetamines and cathinones.
Wirkmechanismus
The exact mechanism of action of 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinone derivatives. It also exhibits affinity for serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy, focus, and alertness. It also increases serotonin levels, which may contribute to its anxiolytic and antidepressant effects. 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone has been found to have a relatively short half-life, with effects lasting for approximately 2-3 hours.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods. However, 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone has several limitations for lab experiments. It is a controlled substance and requires special handling and storage procedures. It is also highly potent and can be toxic if not handled properly.
Zukünftige Richtungen
There are several potential future directions for research on 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone. One area of interest is the development of new therapeutic applications, such as the treatment of addiction or pain management. Another area of interest is the investigation of the structure-activity relationship of 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone and its derivatives, which may lead to the development of new compounds with improved pharmacological properties. Finally, there is a need for further research on the safety and toxicity of 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone, particularly in regard to long-term use and potential side effects.
Conclusion:
In conclusion, 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. It has been extensively studied for its potential therapeutic applications and has been found to exhibit analgesic, anxiolytic, and anti-inflammatory properties. Despite its advantages for use in lab experiments, there are several limitations, and further research is needed to fully understand its potential applications and safety.
Synthesemethoden
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone can be synthesized through various methods, including the Friedel-Crafts acylation reaction, reductive amination, and Mannich reaction. The most common method involves the reaction of 3-phenylpropanone with azepane in the presence of hydrochloric acid to form 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride.
Eigenschaften
IUPAC Name |
3-(azepan-1-yl)-2-methyl-1-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-14(13-17-11-7-2-3-8-12-17)16(18)15-9-5-4-6-10-15;/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWOLCXEOMMOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCCC1)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5479154 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5126056.png)
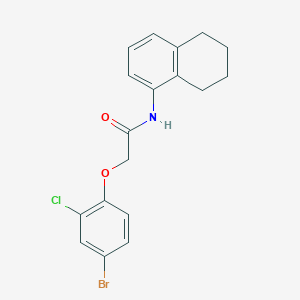
![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(5-quinolinylmethyl)-4-piperidinol](/img/structure/B5126069.png)
![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)
![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)
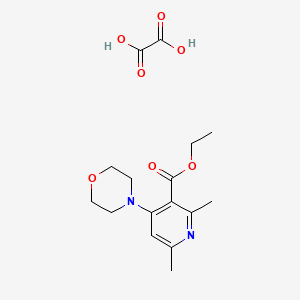
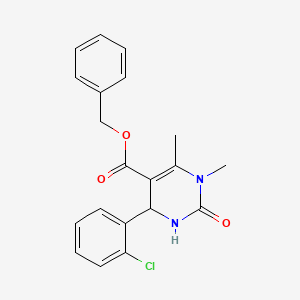
![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)
![1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)
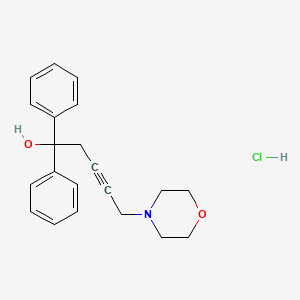
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide](/img/structure/B5126156.png)